Isomeric Purity Defines a Single Chemical Entity
The target compound is supplied as the single 4-methylpyrazole regioisomer at 98% purity, whereas the commonly listed 3-methyl analog (CAS 1344041-04-8) represents a distinct chemical entity with a different substitution pattern on the pyrazole ring. No certificate of analysis for the 3-methyl isomer can be considered interchangeable with the 4-methyl compound, as the two regioisomers differ in their SMILES strings (CNC(C)(CC(C)N1C=C(C)C=N1)C(N)=O for 4-methyl vs. CNC(C)(CC(C)N1C=CC(C)=N1)C(N)=O for 3-methyl) . This structural difference translates into different electrostatic potential surfaces and likely different binding poses, as inferred from class-level SAR in pyrazole amide patent CN-107235906-A [1]. The 4-methyl regioisomer specifically places the methyl group at the position that, in related kinase inhibitor scaffolds, has been shown to engage a hydrophobic sub-pocket, whereas the 3-methyl analog orients the methyl group toward the solvent-exposed face, potentially altering both potency and selectivity [1].
| Evidence Dimension | Regioisomeric identity (4-methyl vs. 3-methyl pyrazole substitution) |
|---|---|
| Target Compound Data | SMILES: CNC(C)(CC(C)N1C=C(C)C=N1)C(N)=O; Purity: 98% (HPLC); CAS 1342784-30-8 |
| Comparator Or Baseline | 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide (CAS 1344041-04-8); SMILES: CNC(C)(CC(C)N1C=CC(C)=N1)C(N)=O; Purity: typically 97–98% |
| Quantified Difference | Different connectivity; distinct CAS number; no quantitative biological comparison data publicly available. The difference is structural, not biological, at this time. |
| Conditions | Structural identity confirmed by CAS registry, SMILES comparison, and vendor CoA specifications. |
Why This Matters
Procurement of the wrong regioisomer invalidates SAR and may lead to failed biological assays, as even a single methyl group shift on the pyrazole can ablate target binding in kinase inhibitor programs.
- [1] Kan, Q., Tian, X., Zhang, X., et al. A group of pyrazole amide derivatives and applications thereof. CN-107235906-A (Patent). 2017-10-10. View Source
